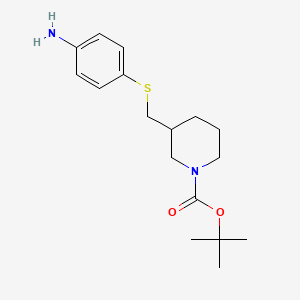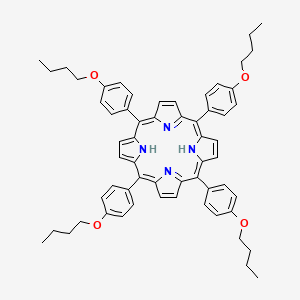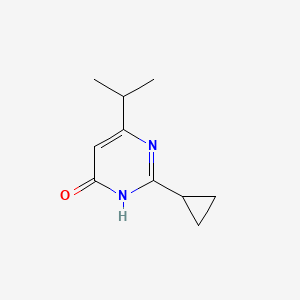
2-Ciclopropil-6-isopropilpirimidin-4-ol
Descripción general
Descripción
2-Cyclopropyl-6-isopropylpyrimidin-4-ol is a useful research compound. Its molecular formula is C10H14N2O and its molecular weight is 178.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Cyclopropyl-6-isopropylpyrimidin-4-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Cyclopropyl-6-isopropylpyrimidin-4-ol including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Aplicaciones antimicrobianas y antifúngicas
2-Ciclopropil-6-isopropilpirimidin-4-ol: se ha identificado como un compuesto con posibles propiedades antimicrobianas y antifúngicas. Esto se debe a su núcleo de pirimidina, que se sabe que interfiere con la síntesis de ácidos nucleicos en los patógenos, inhibiendo así su crecimiento y proliferación .
Actividad anticancerígena
La similitud estructural del compuesto con otros derivados de pirimidina, que se sabe que exhiben actividad anticancerígena, sugiere que también puede poseer tales propiedades. Se está llevando a cabo una investigación para explorar su eficacia en el tratamiento de líneas celulares cancerosas específicas y comprender su mecanismo de acción .
Químicos agrícolas
En agricultura, This compound podría utilizarse para desarrollar nuevos pesticidas o herbicidas. Su estructura molecular podría adaptarse para atacar plagas o malezas específicas, proporcionando una alternativa más respetuosa con el medio ambiente a los productos químicos tradicionales .
Investigación cardiovascular
Los derivados de pirimidina se han asociado con beneficios cardiovasculares, como la regulación de la presión arterial. Este compuesto podría ser un precursor para desarrollar nuevos fármacos que ayuden a controlar la hipertensión y otras enfermedades cardiovasculares .
Agentes neuroprotectores
Existe la posibilidad de que This compound pueda servir como agente neuroprotector. Su potencial para modular los sistemas de neurotransmisores o proteger los tejidos neuronales de los daños lo convierte en un candidato para el tratamiento de enfermedades neurodegenerativas .
Remediación ambiental
Por último, el compuesto podría encontrar aplicaciones en la ciencia ambiental, particularmente en el desarrollo de nuevos materiales o procesos para la degradación de contaminantes. Sus propiedades químicas podrían aprovecharse para descomponer sustancias nocivas en formas menos tóxicas .
Mecanismo De Acción
Target of Action
The primary target of 2-Cyclopropyl-6-isopropylpyrimidin-4-ol is homogentisate solanesyltransferase (HST) . HST is a downstream enzyme of 4-hydroxyphenylpyruvate dioxygenase in the plastoquinone biosynthesis pathway .
Mode of Action
2-Cyclopropyl-6-isopropylpyrimidin-4-ol interacts with its target, HST, and inhibits its function . This inhibition results in significant accumulation of homogentisate and a reduction in the level of plastoquinone . A metabolite of 2-Cyclopropyl-6-isopropylpyrimidin-4-ol, des-morpholinocarbonyl cyclopyrimorate (DMC), was detected in plants . In vitro assays showed that HST was strongly inhibited by DMC and weakly by 2-Cyclopropyl-6-isopropylpyrimidin-4-ol .
Biochemical Pathways
The compound affects the plastoquinone biosynthesis pathway . By inhibiting HST, it disrupts the normal flow of this pathway, leading to an accumulation of homogentisate and a decrease in plastoquinone .
Result of Action
The inhibition of HST by 2-Cyclopropyl-6-isopropylpyrimidin-4-ol leads to bleaching symptoms in Arabidopsis thaliana, similar to those caused by existing carotenoid biosynthesis inhibitors . This indicates that the compound’s action results in visible physiological changes in the organism.
Análisis Bioquímico
Biochemical Properties
2-Cyclopropyl-6-isopropylpyrimidin-4-ol plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes such as kinases and phosphatases, which are crucial for regulating cellular processes. The nature of these interactions often involves the binding of 2-Cyclopropyl-6-isopropylpyrimidin-4-ol to the active sites of these enzymes, thereby modulating their activity. Additionally, this compound can form hydrogen bonds and hydrophobic interactions with specific amino acid residues in proteins, influencing their conformation and function .
Cellular Effects
2-Cyclopropyl-6-isopropylpyrimidin-4-ol has been observed to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can activate or inhibit specific signaling pathways, leading to changes in cellular responses such as proliferation, differentiation, and apoptosis. Furthermore, 2-Cyclopropyl-6-isopropylpyrimidin-4-ol can alter gene expression by interacting with transcription factors and other regulatory proteins, thereby affecting the transcription of target genes .
Molecular Mechanism
The molecular mechanism of action of 2-Cyclopropyl-6-isopropylpyrimidin-4-ol involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to the active sites of enzymes, either inhibiting or activating their catalytic activity. For example, it may inhibit kinase activity by occupying the ATP-binding site, preventing phosphorylation of target proteins. Additionally, 2-Cyclopropyl-6-isopropylpyrimidin-4-ol can interact with DNA-binding proteins, influencing the transcription of specific genes and thereby modulating cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Cyclopropyl-6-isopropylpyrimidin-4-ol can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions. Long-term exposure to 2-Cyclopropyl-6-isopropylpyrimidin-4-ol can lead to sustained changes in cellular functions, such as altered gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 2-Cyclopropyl-6-isopropylpyrimidin-4-ol vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as enhanced cellular function and protection against oxidative stress. At higher doses, it can induce toxic or adverse effects, including cellular damage and apoptosis. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing toxicity .
Metabolic Pathways
2-Cyclopropyl-6-isopropylpyrimidin-4-ol is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have distinct biological activities. Additionally, 2-Cyclopropyl-6-isopropylpyrimidin-4-ol can influence metabolic pathways by modulating the activity of key enzymes, thereby affecting the overall metabolic balance within cells .
Transport and Distribution
Within cells and tissues, 2-Cyclopropyl-6-isopropylpyrimidin-4-ol is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in particular cellular compartments. For instance, transporters may mediate the uptake of 2-Cyclopropyl-6-isopropylpyrimidin-4-ol into cells, while binding proteins can sequester it in specific organelles, influencing its biological activity .
Subcellular Localization
The subcellular localization of 2-Cyclopropyl-6-isopropylpyrimidin-4-ol is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with DNA and transcription factors, or to the mitochondria, where it can influence metabolic processes. The precise localization of 2-Cyclopropyl-6-isopropylpyrimidin-4-ol within cells determines its specific biological effects .
Propiedades
IUPAC Name |
2-cyclopropyl-4-propan-2-yl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-6(2)8-5-9(13)12-10(11-8)7-3-4-7/h5-7H,3-4H2,1-2H3,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSUSRTOHJSLCID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=O)NC(=N1)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


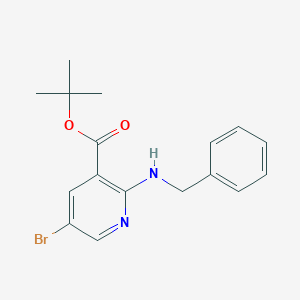
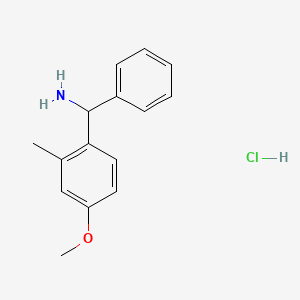
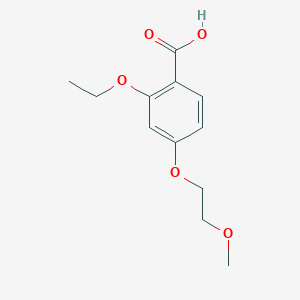
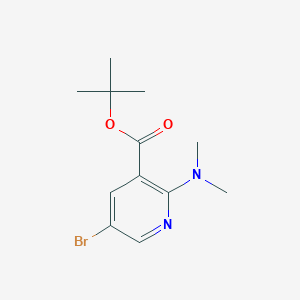
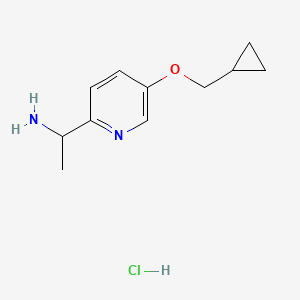
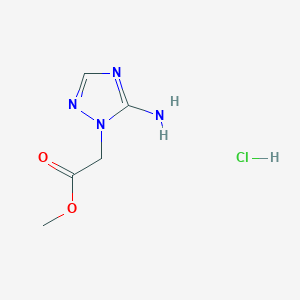
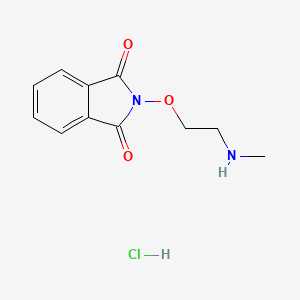
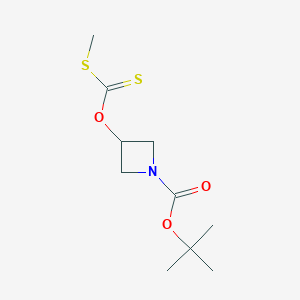

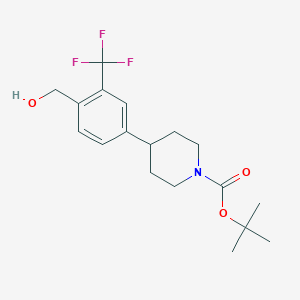
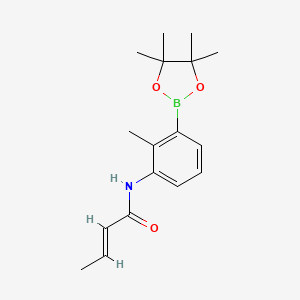
![2-Isopropoxy-4-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrimidine](/img/structure/B1486962.png)
